6-Chloro-3-fluoropicolinaldehyde
Overview
Description
6-Chloro-3-fluoropicolinaldehyde, also known as 6-chloro-3-fluoropyridine-2-carbaldehyde, is a chemical compound with the molecular formula C6H3ClFNO and a molecular weight of 159.55 g/mol. This compound is characterized by the presence of a chloro group at the 6th position and a fluoro group at the 3rd position on the pyridine ring, along with an aldehyde group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-fluoropicolinaldehyde typically involves the halogenation of pyridine derivatives. One common method is the direct fluorination and chlorination of pyridine-2-carboxaldehyde under controlled conditions. The reaction conditions include the use of specific halogenating agents, such as N-fluoropyridinium salts and chlorine gas, in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-3-fluoropicolinaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the aldehyde group to a carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the aldehyde group to a primary alcohol.
Substitution: Nucleophilic substitution reactions can occur at the halogenated positions, with nucleophiles such as hydroxide (OH-) or cyanide (CN-) replacing the chlorine or fluorine atoms.
Major Products Formed:
Oxidation: 6-Chloro-3-fluoropicolinic acid
Reduction: 6-Chloro-3-fluoropicolinalcohol
Substitution: 6-Hydroxy-3-fluoropicolinaldehyde or 6-Cyan-3-fluoropicolinaldehyde
Scientific Research Applications
6-Chloro-3-fluoropicolinaldehyde has various applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds, particularly in the field of medicinal chemistry.
Biology: The compound can be used as a probe in biological studies to investigate the effects of halogenated pyridines on cellular processes.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-Chloro-3-fluoropicolinaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
2-Chloro-5-fluoropyridine
3-Chloro-4-fluoropyridine
2-Chloro-6-fluoropyridine
3-Chloro-5-fluoropyridine
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Properties
IUPAC Name |
6-chloro-3-fluoropyridine-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO/c7-6-2-1-4(8)5(3-10)9-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJIVEOKXUIRBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660516 | |
Record name | 6-Chloro-3-fluoropyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90660516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884494-77-3 | |
Record name | 6-Chloro-3-fluoro-2-pyridinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=884494-77-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-3-fluoropyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90660516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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